360A iodide

G-quadruplex telomerase inhibition biophysical characterization

Researchers requiring a G4 ligand with a defined telomere-dysfunction signature need a benchmark compound that ensures cross-study comparability. 360A iodide is the tool of choice for inducing a specific, well-characterized pattern of Rad51-dependent telomere losses and DNA-PKcs-dependent sister telomere fusions. - Delivers selective telomerase inhibition (IC50 300 nM) and differential glioma cytotoxicity (T98G IC50 4.8 µM; primary astrocyte IC50 17.4 µM). - Validated in STELA assays for ultrashort telomere detection and AS1411 aptamer stabilization. - Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C27H23I2N5O2
Molecular Weight 703.3 g/mol
Cat. No. B2487979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name360A iodide
Molecular FormulaC27H23I2N5O2
Molecular Weight703.3 g/mol
Structural Identifiers
SMILESC[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-]
InChIInChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H
InChIKeyCYDYPTJPHHNFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





360A Iodide: Benchmark G-Quadruplex Stabilizer


360A iodide is a 2,6-pyridine-dicarboxamide derivative that selectively stabilizes G-quadruplex (G4) DNA structures and inhibits telomerase activity with an IC50 of 300 nM in the TRAP-G4 assay [1]. It is widely recognized as a benchmark ligand for G4 biophysical and cellular studies due to its potent affinity and selectivity for telomeric G4 over duplex DNA [2]. 360A induces replication-dependent telomere aberrations including sister telomere fusions and telomere losses, leading to mitotic arrest and cancer cell death [3].

Why 360A Iodide Cannot Be Replaced


G-quadruplex ligands exhibit substantial structural and functional heterogeneity that precludes simple in-class substitution. While compounds such as BRACO-19, PhenDC3, PDS, and TMPyP4 all interact with G4 structures, they differ markedly in binding stoichiometry, topological effects, and downstream cellular outcomes. For instance, titration with 2 molar equivalents of 360A, BRACO-19, and PhenDC3 strongly stabilizes G4 while maintaining topology, whereas 3.5 molar equivalents of TMPyP4 promotes G4 disruption [1]. Additionally, 360A induces a distinct telomere dysfunction signature involving Rad51-dependent chromatid-type aberrations and DNA-PKcs-dependent sister telomere fusions [2]—a mechanism that differs from the telomere shortening phenotype of BRACO-19 [3]. Substituting 360A with another G4 ligand risks altering both the magnitude and nature of biological response, undermining cross-study comparability and mechanistic interpretation.

360A Iodide: Evidence vs. G4 Ligand Comparators


G4 Stabilization and Topology Preservation vs. TMPyP4

In a direct comparative study using the AT11-L2 G4 aptamer system, titration with 2 molar equivalents of 360A, BRACO-19, and PhenDC3 resulted in strong G4 stabilization while preserving native topology, whereas titration with 3.5 molar equivalents of TMPyP4 promoted G4 disruption [1]. 360A achieved effective stabilization at a lower molar ratio than required for the porphyrin-based TMPyP4, and crucially does not disrupt G4 structure—a key differentiating property.

G-quadruplex telomerase inhibition biophysical characterization

Superior Binding to AS1411 Aptamer G4

In a comparative study of G4 ligand binding to the AS1411-N6 aptamer, fluorescence-based affinity calculations revealed that 360A exhibited the most prominent binding affinity among tested ligands, outperforming PhenDC3, BRACO-19, PDS, and TMPyP4 [1]. While absolute KD values were not reported in the abstracted data, the relative ranking places 360A as the highest-affinity ligand for this therapeutically relevant nucleolin-targeting aptamer.

G-quadruplex ligands aptamer binding affinity comparison

Distinct Telomere Aberration: Rad51 vs. DNA-PKcs Pathways

360A induces a specific pattern of telomere aberrations not uniformly observed with other G4 ligands. In mechanistic studies using knockdown of DNA repair proteins in multiple cell lines, 360A treatment generated Rad51-dependent telomere losses and doublets affecting lagging strand telomeres, alongside DNA-PKcs-dependent sister telomere fusions resulting from G4 stabilization on parental G strands [1]. This dual-pathway engagement (HR and NHEJ) leads to altered metaphase-anaphase transition, anaphase bridges, and mitotic cell death.

telomere dysfunction DNA damage response mechanism of action

Glioma Cytotoxicity: Tumor vs. Normal Cells

360A exhibits a differential cytotoxicity profile across glioma cell lines and primary astrocytes, with IC50 values of 4.8 ± 1.1 μM in T98G, 3.9 ± 0.4 μM in CB193, 8.4 ± 0.5 μM in U118-MG, >15 μM in SAOS-2, and 17.4 ± 1.2 μM in primary astrocytes [1]. The approximately 4.5-fold higher IC50 in primary astrocytes (17.4 μM) compared to the most sensitive glioma line CB193 (3.9 μM) suggests a therapeutic window that may be exploitable in glioblastoma research.

glioma cancer therapeutics cell viability

No Antiviral Activity vs. PhenDC3

In an antiviral screening study against Neudoerfl and Hypr viral strains, 360A exhibited EC50 values >50 μM with no detectable antiviral activity, whereas PhenDC3 demonstrated EC50 values of 5.77 μM and 5.68 μM, respectively, with selectivity indices >8.66 and >8.08 [1]. BRACO-19 similarly showed EC50 >50 μM. This differential activity profile delineates the application scope: PhenDC3 is the preferred G4 ligand for antiviral research, while 360A is the appropriate choice for studies requiring telomere-targeting without confounding antiviral effects.

antiviral screening G-quadruplex ligands selectivity profiling

ATM-Dependent Telomere Protection vs. Independent Cell Cycle

Mechanistic dissection using ATM-proficient and ATM-deficient cell lines revealed that 360A-induced S-phase accumulation occurred in ATM-proficient but not ATM-deficient EBV-lymphocytes, indicating an ATM-dependent component to the cell cycle response [1]. However, in SV40-fibroblasts and HeLa cells, ATM status did not modify cell cycle distribution following 360A treatment [2]. Furthermore, ATM was shown to reduce telomere instability (telomere losses and doublets) independently of apoptosis induction [3]. This cell-type-dependent and endpoint-specific ATM requirement distinguishes 360A from ligands that uniformly activate ATM-dependent checkpoints.

ATM signaling telomere maintenance DNA damage response

360A Iodide: Validated Research Applications


Telomere Dysfunction & DNA Damage Response in Cancer

360A is the tool of choice for inducing a specific, well-characterized pattern of telomere aberrations that includes Rad51-dependent telomere losses and DNA-PKcs-dependent sister telomere fusions [1]. Its ability to trigger replication-dependent telomere dysfunction that culminates in mitotic catastrophe makes it particularly valuable for mechanistic studies of telomere deprotection and the intersection between G4 stabilization and DNA repair pathway activation. Procurement of 360A ensures access to a compound with extensively validated telomere-specific DNA damage response readouts.

Glioma & Glioblastoma Preclinical Development

360A demonstrates quantifiable differential cytotoxicity against glioma cell lines (T98G: IC50 4.8 μM; CB193: IC50 3.9 μM; U118-MG: IC50 8.4 μM) relative to primary astrocytes (IC50 17.4 μM) [2]. This selectivity profile, combined with its defined telomerase inhibition (IC50 300 nM) , positions 360A as a reference compound for glioblastoma research programs evaluating G4-targeted therapeutic strategies or validating novel anti-glioma agents.

G4 Aptamer-Ligand Interaction & Biosensor Development

For researchers developing G4-based aptamer platforms or nucleolin-targeting biosensors, 360A offers the highest relative binding affinity among commercially available G4 ligands for the AS1411 aptamer system, outperforming PhenDC3, BRACO-19, PDS, and TMPyP4 [3]. Its ability to strongly stabilize G4 structures while preserving native topology at 2 molar equivalents [4] makes it an ideal positive control for aptamer characterization and stability optimization studies.

STELA and Telomere Erosion Studies

360A has been validated in STELA assays to detect ultrashort telomeres—a population of severely truncated telomeres not identifiable by conventional methods [5]. Its demonstrated ability to displace hRPA from telomeric DNA via G4 stabilization [5] makes it an essential tool for researchers investigating telomere length dynamics, replication stress at telomeres, or shelterin protein displacement mechanisms. Procurement of 360A enables detection of subtle telomere erosion events that other G4 ligands may not reliably induce.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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